Dimethyl(naphthylmethyl)tetradecylammonium chloride

Catalog No.
S13280972
CAS No.
161069-06-3
M.F
C27H44ClN
M. Wt
418.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl(naphthylmethyl)tetradecylammonium chlorid...

CAS Number

161069-06-3

Product Name

Dimethyl(naphthylmethyl)tetradecylammonium chloride

IUPAC Name

dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride

Molecular Formula

C27H44ClN

Molecular Weight

418.1 g/mol

InChI

InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

WUWSFMWQEWIMKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H44ClNC_{27}H_{44}ClN and a molar mass of approximately 418.1 g/mol. This compound is characterized by its long hydrophobic tetradecyl chain and a naphthylmethyl group, which contribute to its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance solubility in aqueous solutions .

Typical of quaternary ammonium compounds. These include:

  • Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of dimethylamine and naphthylmethyl alcohol.
  • Degradation: The compound can be metabolized by microbial biofilms, which may involve oxidation processes that break down the alkyl chain into smaller fragments, producing various metabolites through pathways such as ω-oxidation and β-oxidation .
  • Interaction with Anions: As a cationic surfactant, it can interact with anionic species in solution, forming complexes that can alter its solubility and activity.

The biological activity of dimethyl(naphthylmethyl)tetradecylammonium chloride includes antimicrobial properties, making it effective against a range of bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes due to its surfactant nature, which leads to cell lysis. Additionally, studies have shown that similar compounds can exhibit cytotoxic effects on certain cell lines, indicating potential applications in pharmaceuticals or as biocides .

The synthesis of dimethyl(naphthylmethyl)tetradecylammonium chloride typically involves the following steps:

  • Alkylation Reaction: The synthesis begins with the alkylation of naphthylmethyl amine using tetradecyl bromide or iodide in an organic solvent.
  • Quaternization: The resulting amine is then reacted with methyl chloride or methyl bromide to form the quaternary ammonium salt.
  • Purification: The final product is purified through recrystallization or chromatography to remove unreacted starting materials and by-products.

These methods allow for the production of high-purity dimethyl(naphthylmethyl)tetradecylammonium chloride suitable for industrial and research applications .

Dimethyl(naphthylmethyl)tetradecylammonium chloride has a variety of applications across different fields:

  • Surfactants: It is widely used as a surfactant in detergents and emulsifiers due to its ability to lower surface tension.
  • Antimicrobial Agents: The compound finds use in disinfectants and antiseptics owing to its antimicrobial properties.
  • Industrial Processes: It serves as a phase transfer catalyst in organic synthesis and as an additive in formulations for enhanced performance .

Studies on the interactions of dimethyl(naphthylmethyl)tetradecylammonium chloride with various biological systems indicate that it can affect microbial biofilms significantly. Research has shown that this compound can be metabolized by specific microbial communities, leading to changes in biofilm composition and activity. The degradation products formed during these interactions often retain some biological activity, which can influence environmental processes such as biodegradation .

Dimethyl(naphthylmethyl)tetradecylammonium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl(dodecyl)methylammonium chlorideC15H34ClNShorter alkyl chain compared to tetradecyl variant
Benzalkonium chlorideC21H36ClNContains a benzyl group instead of naphthyl
Dodecyl(dimethyl)benzylammonium chlorideC19H42ClNContains a dodecyl chain; used as antimicrobial agent
Cetyltrimethylammonium bromideC21H38BrNCommonly used as a surfactant; longer alkane chain

Uniqueness

Dimethyl(naphthylmethyl)tetradecylammonium chloride's uniqueness lies in its combination of a long tetradecyl chain with a naphthyl group, which enhances its surfactant properties while providing specific antimicrobial activities not present in other similar compounds. This unique structure allows for diverse applications ranging from industrial uses to potential pharmaceutical developments .

Hydrogen Bond Acceptor Count

1

Exact Mass

417.3162281 g/mol

Monoisotopic Mass

417.3162281 g/mol

Heavy Atom Count

29

UNII

127G2WN4N2

Dates

Modify: 2024-08-10

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